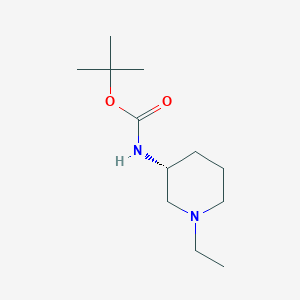

Tert-butyl (R)-(1-ethylpiperidin-3-YL)carbamate

Description

Tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-position of the piperidine ring and an ethyl substituent on the nitrogen atom. This compound is widely used in medicinal chemistry as an intermediate for synthesizing pharmaceuticals, particularly due to the Boc group’s role in protecting amines during multi-step reactions . The (R)-configuration at the 3-position and the ethyl group on nitrogen influence its steric and electronic properties, impacting reactivity, solubility, and biological activity. Its synthesis typically involves nucleophilic displacement or carbamate formation under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-ethylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHDPNAOCNHJJI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-ethylpiperidin-3-YL)carbamate typically involves the reaction of ®-1-ethylpiperidine-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

(R)-1-ethylpiperidine-3-amine+Boc2O→tert-butyl (R)-(1-ethylpiperidin-3-YL)carbamate

Industrial Production Methods

In industrial settings, the production of tert-butyl ®-(1-ethylpiperidin-3-YL)carbamate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to ensure precise control over reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-ethylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated products.

Scientific Research Applications

Tert-butyl ®-(1-ethylpiperidin-3-YL)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-ethylpiperidin-3-YL)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This property makes it valuable in peptide synthesis and other applications where temporary protection of functional groups is required .

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperidine-Based Carbamates

Key Observations:

Substituent on Nitrogen: The ethyl group in the target compound provides moderate steric bulk, enhancing metabolic stability compared to bulkier aryl groups (e.g., indol-6-yl in or biphenyl in ). However, aromatic substituents (e.g., 4-aminophenyl in ) improve target binding affinity in antiviral applications. Alkyl groups like ethyl may reduce toxicity risks compared to aromatic substituents, as seen in safety profiles of structurally related compounds .

Carbamate Group :

- The tert-butyl group offers superior stability under acidic conditions compared to methyl or n-hexyl carbamates, which are more prone to hydrolysis .

- In influenza virus inhibitors, tert-butyl carbamates (e.g., 11b in ) showed higher potency than methyl analogs, likely due to improved lipophilicity and target engagement.

Biological Activity :

- Piperidine carbamates with aromatic substituents (e.g., indol-6-yl in ) exhibit stronger enzyme inhibition (e.g., HDAC8) due to π-π interactions with catalytic sites.

- Ethyl-substituted derivatives may prioritize metabolic stability over potency, making them suitable for prolonged therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.